methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a chromenone moiety and a benzothiophene ring, which are known for their diverse biological activities. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Moiety: The chromenone moiety can be synthesized through the cyclization of salicylaldehyde derivatives with acetic anhydride under acidic conditions.
Synthesis of Benzothiophene Ring: The benzothiophene ring can be prepared by the cyclization of 2-mercaptobenzoic acid with acetic anhydride.
Coupling Reaction: The chromenone and benzothiophene intermediates are then coupled using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structure and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Industrial Applications: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The chromenone moiety can inhibit enzymes by binding to their active sites, while the benzothiophene ring can interact with receptor proteins, modulating their activity. These interactions lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Unique due to the presence of both chromenone and benzothiophene moieties.
Methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate: Similar structure but with a benzofuran ring instead of benzothiophene.
Methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzopyran-3-carboxylate: Contains a benzopyran ring instead of benzothiophene.
Uniqueness
The uniqueness of this compound lies in its combined chromenone and benzothiophene structure, which imparts distinct biological activities and chemical reactivity compared to its analogs.
Biological Activity
Methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.
Molecular Formula: C22H21NO5S
Molecular Weight: 411.5 g/mol
IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the chromene moiety is significant as chromenes have been associated with multiple pharmacological effects including:
- Antioxidant Activity: The compound exhibits potential antioxidant properties, which can mitigate oxidative stress in cells.
- Anticancer Properties: Research indicates that derivatives of chromene can inhibit cancer cell proliferation and induce apoptosis in various cancer types.
- Antimicrobial Effects: Some studies suggest that the compound may possess antimicrobial properties against specific bacterial strains.
Antioxidant Activity
Studies have shown that compounds containing the chromene structure can scavenge free radicals effectively. For instance, a study demonstrated that derivatives exhibited significant DPPH radical scavenging activity, indicating potential use in preventing oxidative damage .
Anticancer Activity
Research has highlighted the anticancer potential of chromene derivatives. In vitro studies have reported that these compounds can inhibit the growth of cancer cells through mechanisms such as cell cycle arrest and induction of apoptosis. For example, a specific derivative demonstrated cytotoxic effects against breast cancer cell lines (MCF-7) with an IC50 value in the low micromolar range .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial activity against both gram-positive and gram-negative bacteria. Preliminary results suggest it exhibits moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
Case Studies and Research Findings
Properties
Molecular Formula |
C20H17NO5S |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
methyl 2-[(4-oxochromene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H17NO5S/c1-25-20(24)17-12-7-3-5-9-16(12)27-19(17)21-18(23)15-10-13(22)11-6-2-4-8-14(11)26-15/h2,4,6,8,10H,3,5,7,9H2,1H3,(H,21,23) |
InChI Key |
CIWORNCPGPYYPH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Origin of Product |
United States |
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